(s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one

Catalog No.
S755306
CAS No.
32780-06-6
M.F
C5H8O3
M. Wt
116.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one

CAS Number

32780-06-6

Product Name

(s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one

IUPAC Name

(5S)-5-(hydroxymethyl)oxolan-2-one

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

InChI

InChI=1S/C5H8O3/c6-3-4-1-2-5(7)8-4/h4,6H,1-3H2/t4-/m0/s1

InChI Key

NSISJFFVIMQBRN-BYPYZUCNSA-N

SMILES

C1CC(=O)OC1CO

Canonical SMILES

C1CC(=O)OC1CO

Isomeric SMILES

C1CC(=O)O[C@@H]1CO

The exact mass of the compound (s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one (CAS 32780-06-6), also known as (S)-(+)-gamma-hydroxymethyl-gamma-butyrolactone, is a chiral synthon and building block utilized in asymmetric organic synthesis. Featuring a reactive lactone ring and a stereochemically pure hydroxymethyl group, this compound is commercially procured as a foundational starting material for active pharmaceutical ingredients (APIs) . Its primary procurement value lies in its ability to bypass multi-step de novo chiral synthesis while guaranteeing strict stereochemical fidelity for downstream applications, including the production of anti-viral nucleosides and cholesterol-lowering agents .

Substituting this specific (S)-enantiomer with racemic 5-(hydroxymethyl)dihydrofuran-2(3H)-one or attempting in-house synthesis from chiral pool precursors like L-glutamic acid introduces severe process inefficiencies . Using the racemic mixture caps the theoretical yield of the desired stereoisomer at 50% and necessitates downstream chiral resolution. Conversely, synthesizing the lactone in-house from L-glutamic acid requires handling reagents like sodium nitrite and borane-dimethylsulfide at scale, while risking a 2-5% loss in enantiomeric excess (ee) due to partial racemization during the temperature-sensitive diazotization step [1]. Procuring the pre-synthesized, high-ee (S)-lactone is therefore critical for maintaining process safety, maximizing atom economy, and ensuring regulatory compliance in API manufacturing .

Elimination of Hazardous Reagents vs. De Novo Synthesis

Direct procurement of (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one eliminates the need for the standard two-step synthesis from L-glutamic acid, which requires diazotization and subsequent carboxylic acid reduction . By bypassing this route, manufacturers avoid the large-scale handling of toxic sodium nitrite and highly reactive reducing agents like borane-dimethylsulfide (BH3-SMe2) [1].

Evidence DimensionSynthetic step reduction and hazard avoidance
Target Compound DataDirect procurement (0 steps, no hazardous reducing agents)
Comparator Or BaselineDe novo synthesis from L-glutamic acid (2 steps, requires NaNO2 and BH3-SMe2)
Quantified DifferenceEliminates 2 synthetic steps and the associated safety/regulatory overhead of handling borane complexes
ConditionsIndustrial scale-up of chiral lactone intermediates

Streamlines process chemistry and significantly reduces the safety and regulatory overhead associated with highly reactive reducing agents.

Theoretical Yield Maximization vs. Racemic Mixtures

When synthesizing stereospecific APIs, utilizing the enantiopure (S)-lactone allows for complete utilization of the starting material mass. In contrast, starting with racemic 5-(hydroxymethyl)dihydrofuran-2(3H)-one restricts the theoretical yield of the target enantiomer to 50% and requires downstream chiral chromatography or enzymatic resolution, which further degrades overall process efficiency .

Evidence DimensionTheoretical yield in asymmetric API synthesis
Target Compound Data(S)-enantiomer (CAS 32780-06-6) (Up to 100% theoretical yield)
Comparator Or BaselineRacemic mixture (Maximum 50% theoretical yield)
Quantified Difference50% higher theoretical atom economy for the desired stereoisomer
ConditionsAsymmetric synthesis of anti-HIV nucleosides or mevinic acids

Drastically reduces raw material waste and eliminates the need for expensive, time-consuming downstream chiral resolution.

Enantiomeric Excess Reliability vs. In-House Synthesis

Commercially procured (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one guarantees an enantiomeric excess (ee) of >98% . When synthesized in-house from L-glutamic acid, the intermediate diazotization step is highly temperature-sensitive; slight deviations from 0 °C can lead to partial racemization, often resulting in a 2-5% degradation in ee [1].

Evidence DimensionEnantiomeric excess (ee) reliability
Target Compound DataCommercially procured lactone (>98% ee guaranteed)
Comparator Or BaselineIn-house synthesized lactone from L-glutamic acid (Prone to 2-5% ee degradation)
Quantified DifferencePrevents partial racemization and ensures strict stereochemical fidelity
ConditionsStereoselective synthesis requiring high enantiopurity

Essential for meeting strict regulatory thresholds for enantiomeric purity in pharmaceutical intermediates.

Organic Solvent Compatibility vs. Amino Acid Precursors

As a stable liquid at room temperature, (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one exhibits high solubility in standard organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate . Its precursor, L-glutamic acid, is a zwitterionic solid that requires aqueous or highly polar media [1]. The lactone's organic solubility allows for direct integration into moisture-sensitive, transition-metal catalyzed reactions without the need for complex phase changes or functional group protections .

Evidence DimensionOrganic solvent compatibility
Target Compound Data(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one (Highly soluble in THF, DCM, EtOAc)
Comparator Or BaselineL-glutamic acid (Requires aqueous or highly acidic/basic media)
Quantified DifferenceEnables direct use in anhydrous organic workflows
ConditionsAnhydrous organic synthesis and transition-metal catalysis

Enables immediate use in moisture-sensitive downstream coupling or reduction steps, streamlining the synthetic workflow.

Synthesis of Anti-HIV Dideoxynucleosides

The guaranteed >98% ee of the procured lactone ensures the correct stereochemistry of nucleoside sugar analogs (e.g., beta-F-ddA), maximizing antiviral efficacy and meeting API purity standards without downstream resolution .

Production of Mevinic Acids (Statins)

Used as a core chiral building block for the lactone ring of cholesterol-lowering agents, where its use avoids the 50% yield penalty and waste associated with racemic starting materials .

Development of Optically Active Ligands

The stable hydroxymethyl group and lactone ring serve as a versatile scaffold for synthesizing proprietary chiral ligands used in asymmetric catalysis, benefiting directly from the compound's organic solvent compatibility .

Synthesis of Neurological and Cytotoxic Analogs

Acts as a direct precursor for acetylcholine and muricatacin analogs, where eliminating the handling of borane reducing agents accelerates process scale-up and improves safety .

XLogP3

-0.4

GHS Hazard Statements

Aggregated GHS information provided by 19 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (94.74%): Harmful if swallowed [Warning Acute toxicity, oral];
H412 (94.74%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(5S)-5-(hydroxymethyl)oxolan-2-one

Dates

Last modified: 08-15-2023

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